BenchChemオンラインストアへようこそ!

p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

Enantiomer Differentiation MDM2 Binding Affinity Chemical Probe Validation

Nutlin-3a dihydrochloride is the definitive, high-affinity small molecule for disrupting the MDM2–p53 interaction (IC50 90 nM). As the active enantiomer, it exhibits >150-fold selectivity over Nutlin-3b, ensuring consistent pathway activation without genotoxic stress. The dihydrochloride salt guarantees superior solubility and experimental reproducibility. This compound is the established benchmark for validating novel MDM2 antagonists, providing a reliable positive control for apoptosis, senescence, and functional p53 status assays in wild-type TP53 cell lines and xenograft models. Choosing this specific standard eliminates cross-validation risks associated with alternative inhibitors like RG7112 or AMG-232.

Molecular Formula C40H51Cl4N5O4
Molecular Weight 807.7 g/mol
Cat. No. B1149943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 and MDM2 proteins-interaction-inhibitor dihydrochloride
Molecular FormulaC40H51Cl4N5O4
Molecular Weight807.7 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl
InChIInChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1
InChIKeyLSDSITOZGWIHGA-IBBBAUQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53–MDM2 Interaction Inhibitor Dihydrochloride: Core Biochemical and Pharmacological Profile


The p53 and MDM2 proteins-interaction-inhibitor dihydrochloride, commonly referred to as Nutlin-3a dihydrochloride, is the active enantiomer of the racemic Nutlin-3 series. It is a potent, cell-permeable small molecule that binds with high affinity to the p53-binding pocket of MDM2, thereby blocking the MDM2–p53 protein–protein interaction. In cell-free assays, Nutlin-3a inhibits the p53/MDM2 interaction with an IC50 of 90 nM . It is the more active enantiomer, exhibiting over 150-fold greater affinity for MDM2 than its less active enantiomer, Nutlin-3b [1]. The compound is widely used as a benchmark tool for investigating p53-dependent pathways and for validating novel MDM2-targeting agents [2].

Why Nutlin-3a Dihydrochloride Is Not Interchangeable with Other MDM2 Inhibitors


Although multiple small-molecule MDM2 inhibitors share the same nominal mechanism—blocking the MDM2–p53 interaction—they exhibit profound differences in binding affinity, target residence time, pharmacokinetic properties, and cellular potency. The dihydrochloride salt form of Nutlin-3a offers distinct solubility and handling characteristics that directly impact experimental reproducibility. Substituting this compound with a different MDM2 antagonist, such as RG7112, RG7388, AMG-232, or SAR405838, without rigorous cross-validation risks altering experimental outcomes due to variations in potency (e.g., 90 nM for Nutlin-3a vs. 18 nM for RG7112 ), off-target profiles, and p53-dependent cellular responses [1]. The following evidence dimensions quantify these critical differences.

Quantitative Differentiation Evidence: Nutlin-3a Dihydrochloride vs. Key MDM2 Inhibitors


Enantiomer-Specific Potency: Nutlin-3a vs. Nutlin-3b

Nutlin-3a dihydrochloride is the active enantiomer of the racemic Nutlin-3. It inhibits the p53/MDM2 interaction with an IC50 of 90 nM in a cell-free assay, whereas the less active enantiomer, Nutlin-3b, exhibits an IC50 of 13.6 µM under the same conditions . This represents a 151-fold difference in potency.

Enantiomer Differentiation MDM2 Binding Affinity Chemical Probe Validation

Clinical Candidate Benchmark: Nutlin-3a vs. RG7112 (RO5045337)

RG7112, the first MDM2 inhibitor to enter clinical trials, exhibits an IC50 of 18 nM in HTRF assays for p53-MDM2 inhibition, compared to Nutlin-3a's IC50 of 90 nM . Additionally, RG7112 displaces p53 from MDM2 with a Kd of 10.8 nM and is reported to possess approximately 200 times greater potency than Nutlin-3a [1]. In cellular viability assays, RG7112 reduces cell viability significantly more than Nutlin-3a across multiple sarcoma cell lines (HT-1080, SW684, 93T449, SW872) [2].

Clinical Candidate Comparison Binding Affinity MDM2 Inhibitor Potency

Cellular Potency in Sarcoma Models: Nutlin-3a vs. SAR405838 (MI-773)

In a direct head-to-head study using the Lipo246 dedifferentiated liposarcoma (DDLPS) cell line, SAR405838 achieved a substantially lower growth-effective concentration (EC50) of 0.31 µM, compared to 2.90 µM for Nutlin-3a [1]. This represents a 9.4-fold higher potency for SAR405838 in this model. In a related DDLPS cell line, the EC50 for SAR405838 was 0.49 µM versus 2.75 µM for Nutlin-3a [1].

Cellular EC50 Sarcoma MDM2 Amplification Direct Comparison

GI50 Comparison in Ovarian Cancer: Nutlin-3a vs. RG7388 (Idasanutlin)

In a panel of wild-type TP53 ovarian cancer cell lines, RG7388 exhibited GI50 values in the nanomolar to low micromolar range, whereas Nutlin-3 displayed GI50 values in the micromolar range. For example, in the A2780 cell line, the GI50 for Nutlin-3 was 1.23 ± 0.23 µM, while RG7388 showed a GI50 of 0.11 ± 0.01 µM—an 11-fold difference in potency [1]. In TP53 mutant cell lines, GI50 values for both compounds exceeded 10 µM, but RG7388 remained consistently more potent [1].

Ovarian Cancer GI50 Wild-type p53 Clinical Candidate

Advanced Clinical Candidate Benchmark: Nutlin-3a vs. AMG-232 (Navtemadlin)

AMG-232 (navtemadlin) is a highly potent, orally bioavailable MDM2 inhibitor currently in clinical development. It demonstrates a surface plasmon resonance (SPR) KD of 0.045 nM for MDM2 binding, which is substantially lower than the reported binding affinity of Nutlin-3a. In cellular assays, AMG-232 exhibits an EdU incorporation IC50 of 9.1 nM in SJSA-1 osteosarcoma cells [1]. This represents a potency improvement of several orders of magnitude in binding and a 10-fold improvement in cellular activity compared to Nutlin-3a (IC50 ~90 nM in cell-free assays; cellular IC50 ~1.5 µM in wild-type p53 cells ).

Surface Plasmon Resonance Binding Kinetics Cellular IC50 Clinical Candidate

Optimal Application Scenarios for Nutlin-3a Dihydrochloride in Research and Drug Discovery


Validation of Novel MDM2 Inhibitors and Chemical Probes

Nutlin-3a dihydrochloride serves as the gold-standard positive control for benchmarking new MDM2-targeting compounds. Its well-characterized IC50 of 90 nM in cell-free assays and extensive literature history make it indispensable for comparative potency studies and assay validation .

Mechanistic Studies of p53-Dependent Apoptosis and Senescence

The compound is uniquely suited for dissecting p53-mediated transcriptional programs, including apoptosis and senescence induction, due to its established ability to stabilize p53 and activate downstream targets such as p21 without inducing genotoxic stress [1].

Calibration Standard for MDM2 Amplification and p53 Wild-Type Status

Nutlin-3a's differential activity in wild-type versus mutant TP53 cells provides a functional readout for p53 status. Its use as a calibration standard enables researchers to assess the functional integrity of the p53 pathway in cancer cell lines and patient-derived samples [2].

In Vivo Proof-of-Concept Studies Requiring Established Pharmacokinetics

Despite its modest oral bioavailability, Nutlin-3a dihydrochloride has been extensively characterized in multiple xenograft models, including osteosarcoma, neuroblastoma, and retinoblastoma. Its well-documented in vivo pharmacology makes it a reliable choice for early-stage efficacy studies where the focus is on target engagement rather than optimized drug-like properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.